Mechanism of formation for 1H-Cycloocta[e]benzimidazole(9CI) fused ring systems
Mechanism of formation for 1H-Cycloocta[e]benzimidazole(9CI) fused ring systems
An In-Depth Technical Guide to the Formation of 1H-Cycloocta[e]benzimidazole Fused Ring Systems
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of a benzimidazole core with a cyclooctane ring presents a unique topological scaffold with potential applications in medicinal chemistry and materials science. However, the synthesis of such medium-sized fused heterocyclic systems is a significant challenge due to unfavorable entropic and enthalpic factors associated with the formation of eight-membered rings. This guide provides a comprehensive analysis of the potential mechanisms for the formation of the 1H-Cycloocta[e]benzimidazole ring system. We begin by dissecting the fundamental and well-established mechanisms of benzimidazole synthesis, providing a solid foundation for the subsequent exploration of advanced strategies. Leveraging field-proven insights, we then propose two primary, scientifically-grounded synthetic pathways for the target molecule: (A) construction of the benzimidazole ring onto a pre-formed cycloocta-fused diaminoarene, and (B) post-synthetic annulation of the eight-membered ring onto a functionalized benzimidazole precursor. This document serves as a technical whitepaper, offering both established knowledge and forward-looking strategies for researchers navigating the complex landscape of fused heterocyclic chemistry.
Part 1: Foundational Mechanisms of Benzimidazole Ring Formation
The benzimidazole core is a privileged scaffold in drug discovery.[1] Its synthesis has been extensively studied, with the most reliable and versatile method being the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile.[2][3] Understanding this core reaction is paramount before tackling more complex fused systems.
The Phillips Condensation: Reaction with Aldehydes
The most common route involves the reaction of an OPD with an aldehyde. This reaction proceeds in two key stages: formation of a Schiff base intermediate followed by cyclodehydrogenation.
The mechanism, catalyzed by acid, begins with the nucleophilic attack of one amino group of the OPD on the protonated aldehyde carbonyl. Dehydration leads to the formation of a Schiff base (imine). The second, unreacted amino group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole (also known as a benzimidazoline) is then oxidized to the aromatic benzimidazole. This final oxidation step can occur via various means, including air oxidation, or more commonly, with the addition of a mild oxidant.[4]
Caption: General mechanism of benzimidazole formation from o-phenylenediamine and an aldehyde.
Condensation with Carboxylic Acids and Derivatives
Alternatively, carboxylic acids or their derivatives can serve as the C1 synthon. The reaction with carboxylic acids typically requires harsh conditions, such as high temperatures in the presence of a strong acid like polyphosphoric acid (PPA), to drive the dehydration.[5] The use of acid chlorides or esters can proceed under milder conditions. The fundamental mechanism remains similar: formation of an amide bond followed by an intramolecular cyclization and dehydration to yield the final benzimidazole.
| C1 Source | Typical Conditions | Advantages/Disadvantages | Reference |
| Aldehydes | Mild acid or base, often at room temp or with gentle heating. | Wide substrate scope, mild conditions. Can lead to N-alkylation side products. | [3][6] |
| Carboxylic Acids | Strong acid (e.g., PPA, HCl), high temperatures (>150 °C). | Readily available starting materials. Harsh conditions limit functional group tolerance. | [5] |
| Acid Chlorides | Base (e.g., Pyridine, Et₃N) at room temperature. | Highly reactive, mild conditions. Sensitive to moisture. | [5] |
| Orthoesters | Acid catalyst, heating. | Good for 2-unsubstituted benzimidazoles (with triethyl orthoformate). | [2] |
Table 1: Common C1 synthons and conditions for benzimidazole synthesis.
Part 2: Proposed Synthetic Strategies for 1H-Cycloocta[e]benzimidazole
The construction of the target molecule, 1H-Cycloocta[e]benzimidazole, requires the successful fusion of an eight-membered ring. The synthesis of such medium-sized rings is notoriously difficult due to high transannular strain and unfavorable entropic factors during cyclization.[7][8] We propose two logical retrosynthetic approaches.
Strategy A: Pre-formation of the Cycloocta-Fused Arene
This strategy focuses on first constructing the challenging cyclooctane-fused aromatic ring, followed by a standard benzimidazole formation. The key intermediate is a substituted 5,6-diamino-6,7,8,9,10,11-hexahydrocycloocta[b]benzene.
Caption: Retrosynthetic analysis for Strategy A, building the benzimidazole ring last.
Mechanistic Considerations & Protocol:
-
Synthesis of the Cycloocta-fused Benzene Core: The starting point would be a commercially available or synthetically accessible cycloocta-fused benzene. One potential route to such a core is the dimerization of butadiene to form 1,5-cyclooctadiene, followed by further elaboration and aromatization, though this is a non-trivial process.[9] More modern methods for forming eight-membered rings, such as Ring-Closing Metathesis (RCM) or palladium-catalyzed [4+4] cycloadditions, could be employed to build the ring onto a pre-functionalized benzene derivative.[7][10][11]
-
Dinitration: The synthesized cycloocta-fused arene would undergo electrophilic aromatic substitution. A standard nitrating mixture (HNO₃/H₂SO₄) would be used to introduce two nitro groups onto the benzene ring. Directing groups on the cyclooctane portion would influence the regioselectivity, but the formation of the desired 1,2-dinitro isomer is a common challenge requiring careful optimization and potential separation of isomers.
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Reduction to Diamine: The dinitro compound is then reduced to the key o-phenylenediamine intermediate. This is a standard transformation, reliably achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.[4]
-
Benzimidazole Formation: With the key diamine in hand, the final cyclization can be performed using the classical Phillips condensation.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5,6-Dinitro-6,7,8,9,10,11-hexahydrocycloocta[b]benzene
To a solution of 6,7,8,9,10,11-hexahydrocycloocta[b]benzene (1.0 eq) in concentrated H₂SO₄ at 0 °C, add a mixture of concentrated HNO₃ (2.2 eq) and H₂SO₄ dropwise.
Allow the reaction to stir at 0-10 °C for 2-4 hours, monitoring by TLC.
Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.
Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.
Purify the residue by column chromatography to isolate the desired 5,6-dinitro isomer.
Step 2: Synthesis of 5,6-Diamino-6,7,8,9,10,11-hexahydrocycloocta[b]benzene
Dissolve the 5,6-dinitro compound (1.0 eq) in ethanol.
Add SnCl₂·2H₂O (5.0 eq) and concentrated HCl.
Reflux the mixture for 3-5 hours until the starting material is consumed.
Cool to room temperature and neutralize with a concentrated NaOH solution until a basic pH is achieved.
Extract the aqueous layer multiple times with ethyl acetate.
Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude diamine, which is often used immediately in the next step.
Step 3: Formation of 1H-Cycloocta[e]benzimidazole
Dissolve the crude diamine (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.
Add a catalytic amount of acetic acid.
Stir the reaction at room temperature or reflux, allowing for air oxidation over 12-24 hours. Alternatively, add a mild oxidant like Na₂S₂O₅ or H₂O₂ to facilitate the final aromatization step.[3]
Remove the solvent in vacuo and purify the product by recrystallization or column chromatography.
Strategy B: Post-synthetic Annulation of the Eight-Membered Ring
This approach begins with a pre-formed, suitably functionalized benzimidazole and constructs the eight-membered ring in a subsequent step. This strategy is advantageous as it leverages the robust chemistry of benzimidazole synthesis early on. Ring-Closing Metathesis (RCM) is a powerful tool for forming medium and large rings and is a prime candidate for this transformation.[10]
Caption: Retrosynthetic analysis for Strategy B, using RCM to form the eight-membered ring.
Mechanistic Considerations & Protocol:
-
Synthesis of a Dihalobenzimidazole: The synthesis would start with a commercially available 1,2-dihalo-4,5-dinitrobenzene. This precursor can be selectively reduced to the diamine and then cyclized with an aldehyde (e.g., using the Phillips method) to form a 5,6-dihalobenzimidazole.
-
Installation of Alkenyl Chains: The crucial di-alkenyl RCM precursor is synthesized via transition metal-catalyzed cross-coupling reactions. A palladium-catalyzed Stille or Suzuki coupling of the dihalobenzimidazole with an appropriate organotin or boronic ester reagent (e.g., tributyl(but-3-en-1-yl)stannane or but-3-en-1-ylboronic acid pinacol ester) would install the two necessary terminal alkene chains.
-
Ring-Closing Metathesis (RCM): The di-alkenyl benzimidazole is then subjected to RCM. This reaction is typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts). The reaction is performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization.[7] The catalyst coordinates to one of the double bonds, undergoes a [2+2] cycloaddition to form a metallacyclobutane, which then undergoes a retro-[2+2] to release ethylene and form a new metal-carbene. This carbene then reacts with the second double bond in an intramolecular fashion to close the ring and regenerate the catalyst.
Experimental Protocol (Hypothetical):
Step 1: Synthesis of 5,6-Dibromo-2-phenyl-1H-benzimidazole
Follow standard procedures for the reduction of 1,2-dibromo-4,5-dinitrobenzene to the corresponding diamine.
React the resulting 4,5-dibromo-1,2-phenylenediamine with benzaldehyde under standard Phillips conditions to yield the dibromobenzimidazole precursor.
Step 2: Synthesis of 5,6-Di(but-3-en-1-yl)-2-phenyl-1H-benzimidazole
To a degassed solution of the dibromobenzimidazole (1.0 eq) and tributyl(but-3-en-1-yl)stannane (2.5 eq) in toluene, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).
Heat the reaction mixture at reflux under an inert atmosphere (Argon or Nitrogen) for 12-24 hours.
Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction and purify by column chromatography to isolate the di-alkenyl product.
Step 3: Ring-Closing Metathesis
Prepare a high-dilution setup. Dissolve the di-alkenyl benzimidazole precursor in a large volume of degassed, anhydrous dichloromethane (final concentration ~0.005 M).
Add a solution of Grubbs' 2nd generation catalyst (2-5 mol%) in dichloromethane to the reaction flask.
Reflux the mixture under an inert atmosphere for 4-12 hours.
Quench the reaction by adding a few drops of ethyl vinyl ether.
Concentrate the solvent and purify the crude product by column chromatography to yield the 1H-Cycloocta[e]benzimidazole core, which will initially be a dihydro- derivative. A final dehydrogenation step may be required to achieve full aromaticity of the fused system, if desired.
Conclusion
While the 1H-Cycloocta[e]benzimidazole fused ring system is not prominently described in current literature, its synthesis is conceptually feasible through established and modern synthetic methodologies. This guide has provided a dual-pronged strategic overview. The "Pre-formation" strategy (A) relies on classical aromatic chemistry but faces challenges in the initial synthesis and selective functionalization of the cycloocta-fused arene. The "Post-synthetic Annulation" strategy (B) leverages the power of transition-metal catalysis, particularly Ring-Closing Metathesis, offering a potentially more flexible and convergent route. The choice between these pathways will depend on the availability of starting materials and the specific substitution patterns desired on the final molecule. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals aiming to synthesize and explore this novel and challenging class of fused heterocyclic compounds.
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